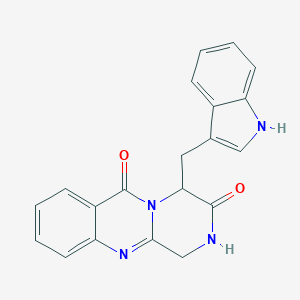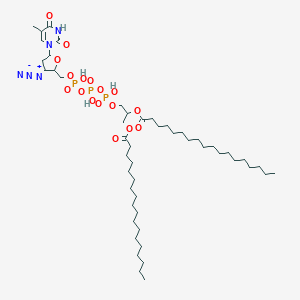
3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol is a complex organic compound with a molecular formula of C49H90N5O17P3 and a molecular weight of 1114.2 g/mol. This compound is characterized by its intricate structure, which includes multiple phosphoryl and azido groups, as well as long-chain fatty acid esters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol involves multiple steps, including the protection and deprotection of functional groups, phosphorylation reactions, and esterification. The key steps typically include:
Protection of Hydroxyl Groups: Protecting groups such as TBDMS (tert-butyldimethylsilyl) are used to protect hydroxyl groups during the initial stages of synthesis.
Azidation: The azido group is introduced using sodium azide (NaN3) in the presence of a suitable solvent like DMF (dimethylformamide).
Esterification: The final esterification step involves the reaction of the intermediate compound with octadecanoic acid (stearic acid) in the presence of a catalyst like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of amines or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in DMF.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in targeted therapies.
Industry: Utilized in the development of novel materials and as a component in specialized coatings or adhesives.
Mecanismo De Acción
The mechanism of action of 3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. Additionally, the phosphoryl groups can interact with enzymes and proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- [3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] palmitate
- [3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] myristate
Uniqueness
The uniqueness of 3'-Azido-3'-deoxythymidine triphosphate distearoylglycerol lies in its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of multiple phosphoryl groups and long-chain fatty acid esters distinguishes it from other similar compounds, providing distinct chemical and biological properties.
Propiedades
Número CAS |
156705-00-9 |
|---|---|
Fórmula molecular |
C49H90N5O17P3 |
Peso molecular |
1114.2 g/mol |
Nombre IUPAC |
[3-[[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C49H90N5O17P3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-46(55)65-38-42(68-47(56)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)39-66-72(59,60)70-74(63,64)71-73(61,62)67-40-44-43(52-53-50)36-45(69-44)54-37-41(3)48(57)51-49(54)58/h37,42-45H,4-36,38-40H2,1-3H3,(H,59,60)(H,61,62)(H,63,64)(H,51,57,58) |
Clave InChI |
BEQHVQYQYXNMAF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC |
Sinónimos |
3'-azido-3'-deoxythymidine triphosphate distearoylglycerol AZTTP-DSG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



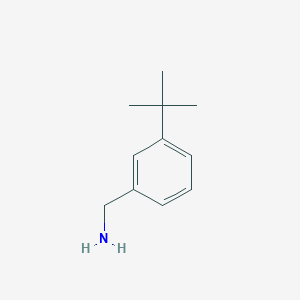

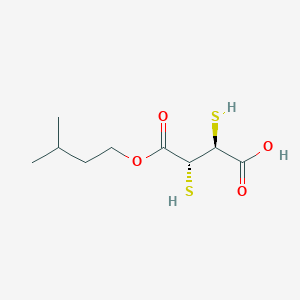


![4-[(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-(3-oxo-3-phenylpropyl)amino]butan-2-one;hydrochloride](/img/structure/B232842.png)


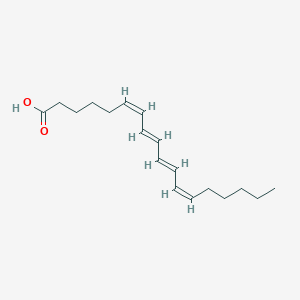
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
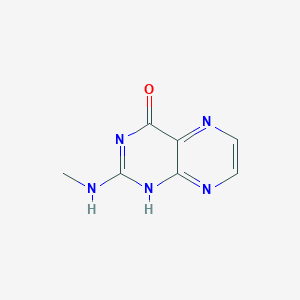
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
